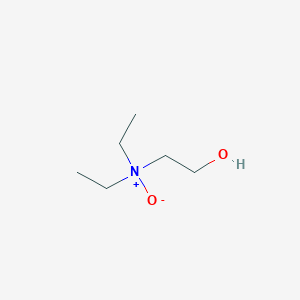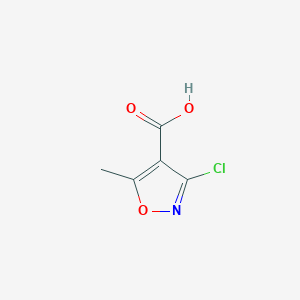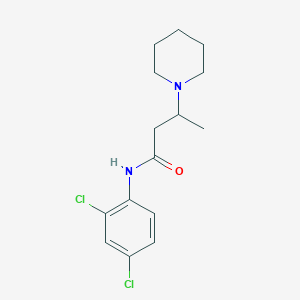
N,N-diethyl-2-hydroxyethanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-hydroxyethanamine oxide (DEHE) is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of pharmacology. DEHE is a tertiary amine oxide, which means that it contains a nitrogen atom that is bonded to three alkyl groups and one oxygen atom. The compound has a molecular weight of 147.21 g/mol and a chemical formula of C6H15NO2.
Mechanism Of Action
The exact mechanism of action of N,N-diethyl-2-hydroxyethanamine oxide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N,N-diethyl-2-hydroxyethanamine oxide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Biochemical And Physiological Effects
N,N-diethyl-2-hydroxyethanamine oxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N,N-diethyl-2-hydroxyethanamine oxide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of N,N-diethyl-2-hydroxyethanamine oxide is that it has a relatively low toxicity profile, which makes it suitable for use in laboratory experiments. Additionally, N,N-diethyl-2-hydroxyethanamine oxide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of N,N-diethyl-2-hydroxyethanamine oxide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and applications of N,N-diethyl-2-hydroxyethanamine oxide. One potential direction is to explore the potential of N,N-diethyl-2-hydroxyethanamine oxide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential of N,N-diethyl-2-hydroxyethanamine oxide as a treatment for pain and inflammation. Finally, more research could be conducted to elucidate the mechanism of action of N,N-diethyl-2-hydroxyethanamine oxide and to identify specific pathways that could be targeted for therapeutic purposes.
Synthesis Methods
The synthesis of N,N-diethyl-2-hydroxyethanamine oxide can be achieved through a variety of methods, including the reaction of diethylamine with ethylene oxide in the presence of a catalyst such as zinc chloride. Other methods involve the reaction of diethylamine with ethylene chlorohydrin or ethylene glycol diethyl ether. The resulting compound can be purified through various techniques such as distillation or recrystallization.
Scientific Research Applications
N,N-diethyl-2-hydroxyethanamine oxide has been extensively studied for its potential applications in pharmacology. It has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N,N-diethyl-2-hydroxyethanamine oxide has been shown to have potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N,N-diethyl-2-hydroxyethanamine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-7(9,4-2)5-6-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZQCOHSSDKZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-hydroxyethanamine oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














